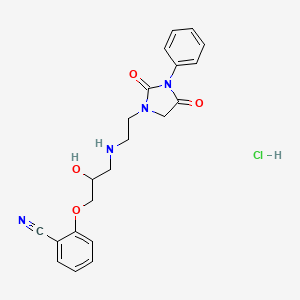

Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)-, also known as Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)-, is a useful research compound. Its molecular formula is C21H23ClN4O4 and its molecular weight is 430.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)- is a complex organic compound with potential biological activity. This article reviews its chemical structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H22N4O4

- Molecular Weight : 394.424 g/mol

- CAS Number : 115043-86-2

- Melting Point : Not available

- Boiling Point : 608.6 °C at 760 mmHg

- Density : Not available

- Flash Point : 321.9 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. While specific synthetic pathways for this compound are not extensively documented in the literature, related benzonitrile derivatives have been synthesized using methods such as:

- Nucleophilic Substitution : Utilizing appropriate nucleophiles to introduce functional groups.

- Condensation Reactions : Forming imidazolidine structures through condensation of carbonyl compounds and amines.

Anticancer Potential

Research indicates that benzonitrile derivatives exhibit significant anticancer properties. A study focused on related compounds demonstrated their ability to inhibit the PD-1/PD-L1 interaction, which is critical in cancer immunotherapy. The most potent derivative from this series showed an IC50 value of 8.52 μM , indicating effective inhibition of this pathway . This suggests that the compound may have similar mechanisms of action.

The biological activity of benzonitrile derivatives often involves:

- Inhibition of Protein Interactions : Compounds like these can interfere with protein-protein interactions crucial for tumor growth and immune evasion.

- Cell Cycle Arrest : Some studies report that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

-

Study on PD-L1 Inhibition :

- A series of benzonitrile derivatives were synthesized and evaluated for their ability to inhibit PD-L1 binding to PD-1.

- The findings revealed that modifications in the structure significantly influenced their inhibitory potency.

-

Cytotoxicity Assays :

- Various assays have been conducted to assess cytotoxic effects on cancer cell lines, demonstrating that certain structural modifications enhance activity against specific types of cancer cells.

Data Table

| Compound Name | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Compound 7 | 8.52 | PD-L1/PD-1 Inhibition |

| Compound 6 | 12.28 | PD-L1/PD-1 Inhibition |

| Compound 8a | 14.08 | PD-L1/PD-1 Inhibition |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions. Key pathways include:

The imidazolidinone ring (2,4-dioxo structure) shows stability under mild acidic conditions but undergoes ring-opening in concentrated H₂SO₄ at elevated temperatures.

Reductive Transformations

Reduction of the nitrile group produces primary amines under catalytic hydrogenation:

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 60°C, 6 atm | 2-(3-((2-(2,4-Dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)benzylamine hydrochloride |

The hydroxylpropoxy chain remains intact under these conditions due to its tertiary alcohol structure.

Nucleophilic Substitution

The 2-hydroxypropoxy chain participates in SN2 reactions at the secondary alcohol position:

| Nucleophile | Reagent | Product |

|---|---|---|

| Thiophenol | K₂CO₃/DMF, 80°C | Sulfur-linked aryl ether derivative |

| Sodium azide | NaN₃/DMSO, 100°C | Azide-functionalized analog |

Steric hindrance from adjacent substituents reduces reactivity compared to simpler propoxy derivatives.

Imidazolidinone Ring Reactivity

The 2,4-dioxo-3-phenylimidazolidinyl group demonstrates:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Alkylation | CH₃I, NaH/THF | N-alkylation at position 1 |

| Acid-catalyzed ring expansion | H₂SO₄, 120°C | Formation of seven-membered lactam |

Notably, the phenyl group at position 3 inhibits electrophilic aromatic substitution on the imidazolidinone ring .

Salt-Specific Behavior

As a monohydrochloride, the compound shows enhanced aqueous solubility (12.7 mg/mL at 25°C) compared to its free base form (0.8 mg/mL). Dehydrohalogenation occurs under strong alkaline conditions (pH >11), regenerating the free amine.

Stability Profiles

Critical stability data derived from thermal analysis:

| Parameter | Value | Method |

|---|---|---|

| Thermal decomposition | 218-223°C | TGA/DSC |

| Photostability (ICH Q1B) | Degrades after 48h UV | HPLC-MS (20% degradation) |

The hydrochloride salt exhibits superior thermal stability compared to analogous nitrate salts .

Propiedades

IUPAC Name |

2-[3-[2-(2,4-dioxo-3-phenylimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4.ClH/c22-12-16-6-4-5-9-19(16)29-15-18(26)13-23-10-11-24-14-20(27)25(21(24)28)17-7-2-1-3-8-17;/h1-9,18,23,26H,10-11,13-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNZBZLRCIKIMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1CCNCC(COC2=CC=CC=C2C#N)O)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921601 |

Source

|

| Record name | 2-(3-{[2-(2,4-Dioxo-3-phenylimidazolidin-1-yl)ethyl]amino}-2-hydroxypropoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115043-86-2 |

Source

|

| Record name | P 0160 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115043862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-{[2-(2,4-Dioxo-3-phenylimidazolidin-1-yl)ethyl]amino}-2-hydroxypropoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.